Ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate
Description
Ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups
Properties
CAS No. |
51942-83-7 |
|---|---|
Molecular Formula |
C7H9N3O3S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14)10(2)9-4/h3H2,1-2H3,(H,8,11,14) |
InChI Key |
YSXOFEQEDSIPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=S)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of substituted triazine derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for the survival of microorganisms, leading to their death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Ethyl 2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Another triazine derivative with different functional groups, used in the synthesis of natural products.
Ethyl 2-methyl-5-oxo-3-thioxo-1,2,4-triazine-6-carboxylate: Similar in structure but with a thioxo group instead of a sulfanylidene group, showing different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
